Sepiolite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sepiolite can be synthesized through hydrothermal methods, where magnesium salts react with silicate sources under high temperature and pressure . The reaction typically involves magnesium chloride and sodium metasilicate in an aqueous solution, followed by heating at temperatures around 200°C for several hours .

Industrial Production Methods

Industrially, this compound is mined from natural deposits and then processed to remove impurities . The raw material is crushed, ground, and subjected to various purification steps, including washing and centrifugation, to obtain the desired purity and particle size .

Análisis De Reacciones Químicas

Types of Reactions

Sepiolite undergoes various chemical reactions, including:

Ion Exchange: This compound can exchange its magnesium ions with other cations in solution, making it useful in water treatment applications.

Common Reagents and Conditions

Adsorption: Typically involves aqueous solutions of the target substance and this compound at room temperature.

Ion Exchange: Involves solutions of salts such as sodium chloride or potassium chloride, with this compound acting as the ion-exchange medium.

Major Products Formed

Aplicaciones Científicas De Investigación

Biotechnology and Biomedical Applications

DNA Binding and Gene Therapy

Sepiolite has demonstrated significant potential in biotechnology, particularly in the binding of DNA. Its ability to interact with nucleic acids makes it a promising candidate for non-viral gene delivery systems. Research indicates that this compound can facilitate the extraction of DNA from bacteria and enhance DNA transfection efficiency in mammalian cells. This property positions this compound as a valuable tool for gene therapy applications, where safe and effective delivery systems are critical .

Drug Delivery Systems

The unique structure of this compound allows it to function as a carrier for drug delivery systems. Its porous nature enables the encapsulation of therapeutic agents, providing controlled release profiles. This application is particularly relevant in developing targeted therapies for various diseases, including cancer .

Agriculture

Soil Amendments

In agriculture, this compound is utilized as a soil conditioner. It improves soil structure, enhances moisture retention, and increases nutrient availability. This is especially beneficial for sandy or arid soils where water retention is crucial for crop growth. Additionally, this compound can be used to slowly release fertilizers or pesticides when mixed with these chemicals before application .

Animal Feed Additives

this compound is also employed as an additive in animal feed. Its absorbent properties help in reducing moisture and controlling odors in animal housing facilities, contributing to better hygiene and animal health .

Construction and Building Materials

Insulating Materials

Due to its low thermal conductivity, this compound is widely used in the construction industry as an insulating material. It is incorporated into the production of insulating bricks, boards, and coatings that help maintain temperature stability in buildings and industrial processes .

Rheology Modifiers in Paints and Coatings

In paints and coatings, this compound serves as a rheology modifier, enhancing texture and application properties. This improves the overall performance of paint formulations by providing better consistency and stability during application .

Energy Storage

Lithium-Sulfur Batteries

Recent studies have explored the use of this compound as an additive in lithium-sulfur batteries to mitigate the shuttle effect of polysulfides, which is a significant challenge in battery cycling efficiency. The incorporation of this compound has been shown to improve capacity retention during battery operation by effectively anchoring polysulfides within its structure . This innovation highlights this compound's potential role in advancing energy storage technologies.

Environmental Applications

Drilling Fluids

In the oil and gas industry, this compound is used as an additive in drilling fluids. Its unique properties help control viscosity and prevent fluid loss during drilling operations, making it suitable for use in challenging environments such as saltwater or high-temperature conditions .

Pollution Control

this compound's absorbent characteristics make it effective for environmental clean-up applications, such as absorbing oil spills or hazardous materials in industrial settings. It can be employed as a floor sweep compound to manage grease and oil spills efficiently .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biotechnology | DNA binding, drug delivery | Non-toxic gene delivery systems |

| Agriculture | Soil amendments, animal feed additives | Improved soil health and nutrient release |

| Construction | Insulating materials, rheology modifiers | Enhanced thermal stability and application |

| Energy Storage | Lithium-sulfur batteries | Improved capacity retention |

| Environmental Control | Drilling fluids, pollution control | Efficient management of hazardous materials |

Mecanismo De Acción

Sepiolite exerts its effects primarily through adsorption and ion exchange mechanisms . Its fibrous structure and high surface area allow it to interact with a wide range of substances, facilitating their removal or modification . The molecular targets and pathways involved depend on the specific application, such as adsorption of pollutants or ion exchange in water treatment .

Comparación Con Compuestos Similares

Similar Compounds

Montmorillonite: Another clay mineral with high adsorption capacity but different structural properties.

Kaolinite: A clay mineral with lower surface area and adsorption capacity compared to sepiolite.

Uniqueness

This compound’s unique fibrous structure and high surface area distinguish it from other clay minerals . Its ability to adsorb a wide range of substances and undergo ion exchange makes it particularly versatile in various applications .

Propiedades

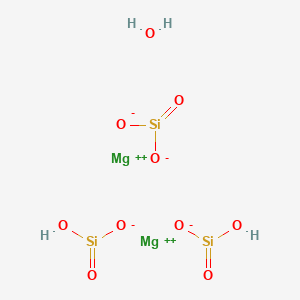

Fórmula molecular |

H4Mg2O10Si3 |

|---|---|

Peso molecular |

296.89 g/mol |

Nombre IUPAC |

dimagnesium;dioxido(oxo)silane;hydroxy-oxido-oxosilane;hydrate |

InChI |

InChI=1S/2Mg.2HO3Si.O3Si.H2O/c;;3*1-4(2)3;/h;;2*1H;;1H2/q2*+2;2*-1;-2; |

Clave InChI |

TUKQLEWOUPCTOS-UHFFFAOYSA-N |

SMILES canónico |

O.O[Si](=O)[O-].O[Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2] |

Sinónimos |

magnesium trisilicate magnesium trisilicate (Mg2(H4Si3O10)) magnesium trisilicate hexahydrate ((Mg9H14(Si3O10)4)) magnesium trisilicate hexahydrate (Mg4(H2Si6O17)) magnesium trisilicate hydrate magnesium trisilicate tetrahydrate (Mg4(H6Si6O19)) sepiolite |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.